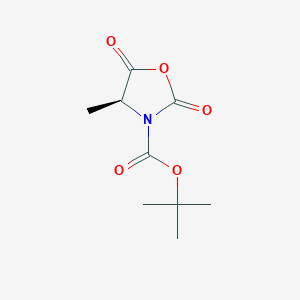
2,4-dimethyl-3-hydroxypyridine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-3-hydroxypyridine N-oxide (DMPO) is a stable free radical scavenger that is commonly used in scientific research. DMPO has been extensively studied for its ability to trap and detect reactive oxygen species (ROS) and other free radicals in biological systems. In
Mecanismo De Acción
2,4-dimethyl-3-hydroxypyridine N-oxide acts as a free radical scavenger by reacting with ROS and other free radicals to form stable adducts. This reaction can be detected using a variety of spectroscopic techniques, including electron paramagnetic resonance (EPR). 2,4-dimethyl-3-hydroxypyridine N-oxide has been shown to react with a wide range of free radicals, including superoxide, hydroxyl radical, and nitric oxide.
Efectos Bioquímicos Y Fisiológicos
2,4-dimethyl-3-hydroxypyridine N-oxide has been shown to have a number of biochemical and physiological effects in biological systems. 2,4-dimethyl-3-hydroxypyridine N-oxide has been shown to protect against oxidative stress and inflammation, and to improve mitochondrial function. 2,4-dimethyl-3-hydroxypyridine N-oxide has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-dimethyl-3-hydroxypyridine N-oxide in lab experiments is its stability and ease of use. 2,4-dimethyl-3-hydroxypyridine N-oxide is a stable compound that can be easily synthesized and stored, and is relatively non-toxic. However, one limitation of using 2,4-dimethyl-3-hydroxypyridine N-oxide is that it can react with other compounds in biological systems, which can complicate data interpretation. Additionally, 2,4-dimethyl-3-hydroxypyridine N-oxide can be expensive, which can limit its use in some experiments.
Direcciones Futuras
There are a number of future directions for research on 2,4-dimethyl-3-hydroxypyridine N-oxide and its applications. One area of research is the development of new spin traps that are more selective and sensitive than 2,4-dimethyl-3-hydroxypyridine N-oxide. Another area of research is the development of new techniques for detecting and analyzing free radicals in biological systems, including the use of mass spectrometry and other advanced analytical techniques. Finally, there is a need for more research on the physiological and biochemical effects of 2,4-dimethyl-3-hydroxypyridine N-oxide in different biological systems, including in human clinical trials.
Métodos De Síntesis
2,4-dimethyl-3-hydroxypyridine N-oxide can be synthesized through a number of different methods, including the reaction of 2,4-dimethylpyridine with hydrogen peroxide and sodium hydroxide, or the reaction of 3-hydroxypyridine N-oxide with dimethyl sulfate. The resulting product is a white crystalline powder that is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
2,4-dimethyl-3-hydroxypyridine N-oxide has a wide range of scientific research applications, including as a spin trap for detecting free radicals in biological systems. 2,4-dimethyl-3-hydroxypyridine N-oxide can be used to study the mechanisms of oxidative stress and inflammation, as well as the effects of antioxidants and other compounds on these processes. 2,4-dimethyl-3-hydroxypyridine N-oxide can also be used to study the effects of radiation and other environmental stressors on biological systems.
Propiedades
Número CAS |
143509-33-5 |
|---|---|
Nombre del producto |
2,4-dimethyl-3-hydroxypyridine N-oxide |
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
2,4-dimethyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-8(10)6(2)7(5)9/h3-4,9H,1-2H3 |
Clave InChI |
WTLQWBXWBUCMDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)O |
SMILES canónico |
CC1=C(C(=[N+](C=C1)[O-])C)O |
Sinónimos |
3-Pyridinol,2,4-dimethyl-,1-oxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
